1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile
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Overview
Description
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is a chemical compound that belongs to the class of indole derivatives. . This compound, in particular, has a unique structure that combines the indole nucleus with a 3-chlorophenylcarbonyl group and a carbonitrile group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is the mitochondrial membrane . The compound acts as a protonophore, a molecule that can shuttle protons across biological membranes . This property allows it to interact with the mitochondrial membrane, which plays a crucial role in energy production within cells .
Mode of Action
This compound interacts with its target by increasing the permeability of the mitochondrial membrane to protons . This action disrupts the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . As a result, it reduces the ability of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP), to function optimally .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP . By disrupting the proton gradient, this compound uncouples oxidative phosphorylation, which can lead to a decrease in ATP production .
Result of Action
The action of this compound at the cellular level results in the disruption of normal cellular energy production . This can lead to cell death, as cells are unable to produce the ATP needed for various cellular processes .
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone . These compounds share similar structural features and mechanisms of action but differ in their specific chemical properties and biological activities. The unique combination of the indole nucleus with the 3-chlorophenylcarbonyl and carbonitrile groups in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.
Properties
IUPAC Name |
1-(3-chlorobenzoyl)indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHCEYEEXMYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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